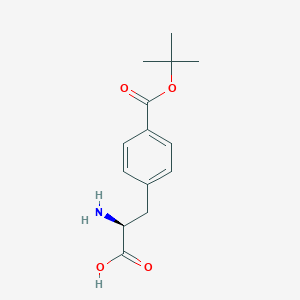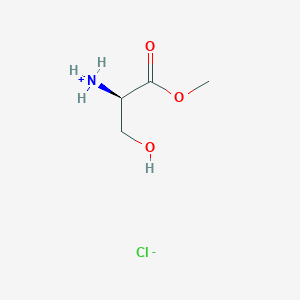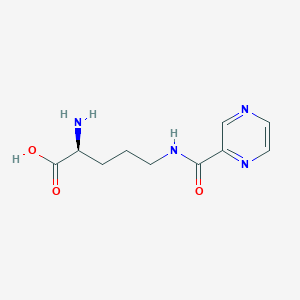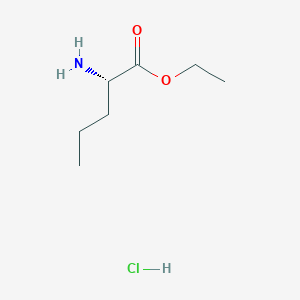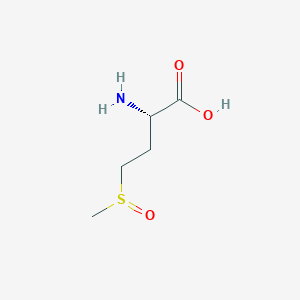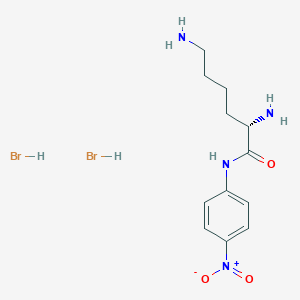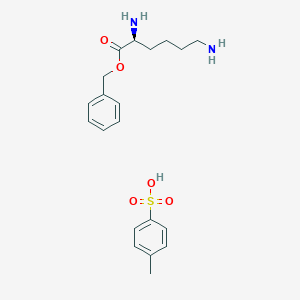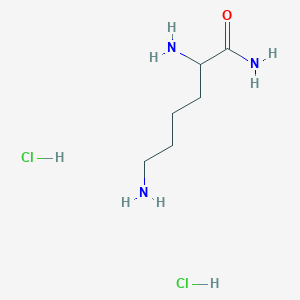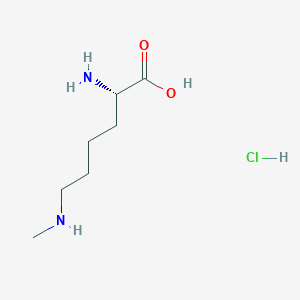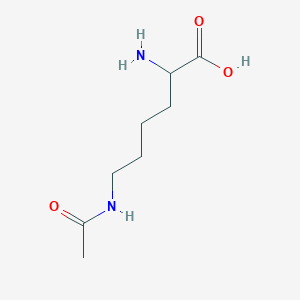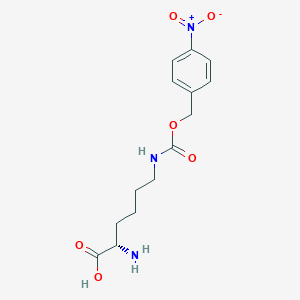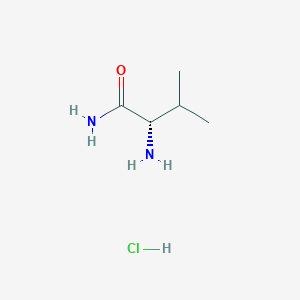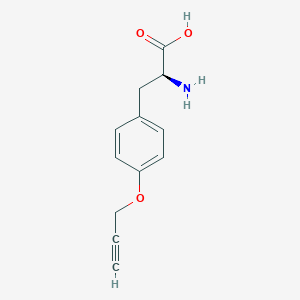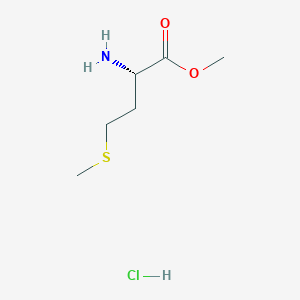
L-Methionine methyl ester hydrochloride
Übersicht
Beschreibung
Methionine methyl ester hydrochloride is a chemical compound with the molecular formula CH3SCH2CH2CH(NH2)COOCH3 · HCl. It is a derivative of the amino acid methionine, where the carboxyl group is esterified with methanol, and it is present as a hydrochloride salt. This compound is commonly used in peptide synthesis and as a building block in organic synthesis .
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Methionin-methylester-hydrochlorid kann durch Reaktion von Methionin mit Methanol in Gegenwart von Salzsäure synthetisiert werden. Die Reaktion beinhaltet typischerweise die Veresterung der Carboxylgruppe von Methionin mit Methanol, die durch die saure Umgebung, die durch Salzsäure bereitgestellt wird, erleichtert wird. Die Reaktion wird bei Raumtemperatur durchgeführt und liefert das veresterte Produkt als Hydrochloridsalz .
Industrielle Produktionsmethoden
In industriellen Umgebungen folgt die Produktion von Methionin-methylester-hydrochlorid ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren, in denen Methionin und Methanol unter kontrollierten Bedingungen mit Salzsäure kombiniert werden. Das Reaktionsgemisch wird dann gereinigt, um das gewünschte Produkt zu isolieren, das anschließend getrocknet und für den Gebrauch verpackt wird .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methionin-methylester-hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Das Schwefelatom in der Methionin-Seitenkette kann zu Sulfoxiden und Sulfonen oxidiert werden.
Reduktion: Die Estergruppe kann zum entsprechenden Alkohol reduziert werden.
Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure können unter milden Bedingungen verwendet werden, um das Schwefelatom zu oxidieren.
Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden, um die Estergruppe zu reduzieren.
Substitution: Verschiedene Nukleophile, wie Amine oder Thiole, können unter geeigneten Bedingungen mit der Aminogruppe reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Methionin-sulfoxid-methylester-hydrochlorid und Methionin-sulfon-methylester-hydrochlorid.
Reduktion: Methionin-methylalkohol-hydrochlorid.
Substitution: Substituierte Methionin-Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
Methionin-methylester-hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese und Peptidsynthese verwendet.
Biologie: Es dient als Vorläufer für die Synthese verschiedener biologisch aktiver Moleküle.
Medizin: Es wird bei der Entwicklung von Arzneimitteln und als Forschungswerkzeug verwendet, um den Methionin-Stoffwechsel zu untersuchen.
Industrie: Es wird bei der Produktion von Spezialchemikalien und als Zwischenprodukt bei der Synthese komplexer Moleküle eingesetzt
Wirkmechanismus
Methionin-methylester-hydrochlorid übt seine Wirkungen hauptsächlich durch seine Rolle als Methionin-Derivat aus. In biologischen Systemen kann es hydrolysiert werden, um Methionin freizusetzen, das eine essentielle Aminosäure ist, die an der Proteinsynthese, Methylierungsreaktionen und der Synthese anderer wichtiger Biomoleküle beteiligt ist. Die Verbindung kann aufgrund ihrer funktionellen Gruppen auch an verschiedenen chemischen Reaktionen teilnehmen, was zu ihrer Vielseitigkeit in Forschung und industriellen Anwendungen beiträgt .
Wirkmechanismus
Methionine methyl ester hydrochloride exerts its effects primarily through its role as a methionine derivative. In biological systems, it can be hydrolyzed to release methionine, which is an essential amino acid involved in protein synthesis, methylation reactions, and the synthesis of other important biomolecules. The compound can also participate in various chemical reactions due to its functional groups, contributing to its versatility in research and industrial applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Glycin-methylester-hydrochlorid
- L-Alanin-methylester-hydrochlorid
- L-Serin-methylester-hydrochlorid
- L-Valin-methylester-hydrochlorid
- L-Tyrosin-methylester-hydrochlorid
Einzigartigkeit
Methionin-methylester-hydrochlorid ist aufgrund des Vorhandenseins des Schwefelatoms in seiner Seitenkette einzigartig, das im Vergleich zu anderen Aminosäure-methylestern unterschiedliche chemische Eigenschaften verleiht. Dieses Schwefelatom ermöglicht spezifische Oxidations- und Reduktionsreaktionen, die mit anderen Aminosäurederivaten nicht möglich sind. Zusätzlich unterscheidet Methionins Rolle als Vorläufer für verschiedene biologisch wichtige Moleküle es von anderen ähnlichen Verbindungen .
Eigenschaften
IUPAC Name |
methyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-9-6(8)5(7)3-4-10-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVUPUNLVKELNV-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2491-18-1 | |
| Record name | L-Methionine, methyl ester, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2491-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl L-methionate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of L-Methionine methyl ester hydrochloride?
A1: this compound has the molecular formula C6H14ClNO2S and a molecular weight of 199.71 g/mol. While the provided abstracts do not delve into specific spectroscopic data, they confirm its structure through synthesis methods and subsequent reactions. For example, [] outlines the synthesis of N-(benzyloxycarbonyl)-L-vinylglycine methyl ester starting from this compound, implicitly confirming its structure.
Q2: How stable is this compound under various conditions?
A2: While the provided abstracts don't directly address stability under various conditions, one study investigated its use as a corrosion inhibitor. [] found that this compound effectively inhibited iron corrosion in molar hydrochloric acid (HCl), with inhibition efficiency increasing with temperature up to 50°C. This suggests stability in acidic environments and at moderately elevated temperatures.
Q3: Are there any studies on the catalytic properties and applications of this compound?
A3: The provided abstracts don't focus on the catalytic properties of this compound. Instead, they highlight its use as a starting material or intermediate in chemical synthesis. For instance, [] describes a novel method to synthesize this compound with high yields (95.4%–97.5%) using thionyl chloride in methanol, demonstrating its value in synthesizing other important compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


